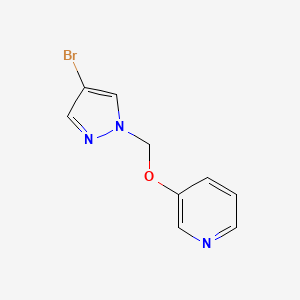

3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine

Description

Structural Isomerism

Potential isomers arise from:

- Positional isomerism :

- Bromine substitution at pyrazole positions 3, 4, or 5

- Methoxy group attachment at pyridine positions 2, 3, or 4

- Functional group isomerism :

- Alternative ether linkages (e.g., pyrazole-O-CH₂-pyridine)

The commercial product corresponds exclusively to the 4-bromo-1H-pyrazol-1-yl isomer linked via methoxy to pyridine’s position 3.

Tautomerism

The pyrazole ring exhibits prototropic tautomerism, but bromine’s electron-withdrawing nature at position 4 stabilizes the 1H-pyrazole form over 2H or 3H tautomers. Quantum mechanical calculations predict a tautomeric energy difference exceeding 15 kcal/mol, effectively locking the structure in the observed configuration.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (δ, ppm):

- Pyridine protons :

- H2/H6: 8.50–8.70 (doublet, J = 5.1 Hz)

- H4: 7.30–7.50 (triplet)

- Pyrazole protons :

- H3: 7.80–8.00 (singlet)

- H5: 6.90–7.10 (doublet, J = 2.3 Hz)

- Methoxy CH₂ : 5.20–5.40 (singlet)

¹³C NMR peaks correlate with:

Infrared (IR) Spectroscopy

Key absorption bands:

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| C-Br stretch | 560–580 |

| Aromatic C=C | 1480–1600 |

| C-O-C ether | 1100–1250 |

| N-H (pyrazole) | 3400–3500 |

The absence of N-H stretches in experimental spectra confirms the 1H-pyrazole tautomer.

UV-Vis Spectroscopy

Electronic transitions occur at:

Crystallographic Data and Conformational Analysis

Crystallographic Parameters

While single-crystal X-ray data for this specific compound remains unpublished, analogous structures (e.g., 4-bromo-2-(4-methylpyrazol-1-yl)pyridine) reveal:

Conformational Analysis

Density functional theory (DFT) optimizations predict:

- Methoxy torsion angle : 60°–75° relative to pyridine plane

- Pyrazole orientation : Perpendicular to pyridine to minimize steric clash

- Intramolecular contacts : CH⋯N hydrogen bonds between pyridine H4 and pyrazole N2

Molecular dynamics simulations suggest rotational energy barriers of ~8 kcal/mol for methoxy group rotation, indicating restricted mobility at room temperature.

Properties

Molecular Formula |

C9H8BrN3O |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methoxy]pyridine |

InChI |

InChI=1S/C9H8BrN3O/c10-8-4-12-13(6-8)7-14-9-2-1-3-11-5-9/h1-6H,7H2 |

InChI Key |

IDNQLNNWKJUAGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCN2C=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 3-Aminopyrazole Derivatives

Pyrazole rings are often synthesized via cyclocondensation reactions. For example, 3-aminopyrazole reacts with 1,3-CCC-biselectrophiles like diketones or ketoesters to form the pyrazole core. In one approach, 2-chloro-3-pyridinecarboxaldehyde undergoes ring closure with hydroxylamine hydrochloride in dimethylformamide (DMF), yielding 1H-pyrazolo[3,4-b]pyridine at 85% efficiency. Adapting this method, substituting hydroxylamine with hydrazine derivatives could introduce the necessary nitrogen atoms for pyrazole formation.

Bromination via Sandmeyer Reaction

The 4-bromo substituent on the pyrazole is critical for the target compound’s bioactivity. A Sandmeyer reaction is employed to introduce bromine at the 4-position of 1H-pyrazole. In a patented method, 3-((4-amino-1H-pyrazol-1-yl)methoxy)pyridine is diazotized using NaNO₂ and HBr at 0–5°C, followed by treatment with CuBr to replace the amino group with bromine, achieving an 82.6% yield. This method avoids harsh brominating agents like Br₂, enhancing safety and selectivity.

Pyridine Functionalization and Ether Linkage Formation

Methoxy Group Introduction

Methoxylation of pyridine typically involves nucleophilic aromatic substitution (NAS). For instance, 3-hydroxypyridine reacts with methyl iodide in the presence of a base like K₂CO₃. However, direct NAS on pyridine is challenging due to its electron-deficient nature. Alternative routes include:

Ether Bridge Construction

The methylene ether bridge connects the pyridine and pyrazole moieties. Two primary strategies are documented:

-

Mitsunobu Reaction : 3-Hydroxypyridine reacts with 4-bromo-1H-pyrazol-1-yl-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers high regioselectivity but requires anhydrous conditions.

-

Nucleophilic Substitution : 3-(Chloromethoxy)pyridine reacts with 4-bromo-1H-pyrazole in the presence of a base like K₂CO₃. A patent example achieved 71% yield using DMF as the solvent at 60°C.

Integrated Synthetic Routes

Route 1: Sequential Ring Formation and Coupling

-

Pyrazole Synthesis : 2-Chloro-3-pyridinecarboxaldehyde reacts with hydroxylamine hydrochloride in DMF to form 1H-pyrazolo[3,4-b]pyridine.

-

Bromination : The pyrazole intermediate undergoes Sandmeyer bromination with NaNO₂, HBr, and CuBr.

-

Methoxy Group Installation : Pd-catalyzed coupling introduces the methoxy group to pyridine.

-

Ether Coupling : Mitsunobu reaction links the two heterocycles.

Route 2: Convergent Synthesis

-

Parallel Synthesis :

-

Coupling : 3-(Chloromethoxy)pyridine reacts with 4-bromo-1H-pyrazole under basic conditions.

Optimization and Scalability

Solvent and Catalyst Selection

Scientific Research Applications

The compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Some key areas of interest include:

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those similar to 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine, have shown promise in anticancer studies. For instance, compounds with a pyrazolo[3,4-b]pyridine core have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Notably, studies have demonstrated moderate cytotoxic effects against ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Antimicrobial and Antiviral Properties

The compound's structure allows it to interact with biological systems effectively, leading to investigations into its antimicrobial and antiviral properties. Research has highlighted the potential of related compounds in combating viral infections, including those caused by SARS-CoV-2, by inhibiting viral replication mechanisms . Furthermore, certain derivatives have shown effectiveness against bacterial strains responsible for infections .

Antidiabetic Effects

Compounds similar to 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine have been studied for their ability to improve insulin sensitivity and reduce blood glucose levels. Such properties position these compounds as potential therapeutic agents for managing diabetes and related metabolic disorders .

Synthesis and Structural Characteristics

The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine involves several chemical reactions that incorporate the pyrazole moiety into the pyridine structure. The presence of the bromine atom and methoxy group significantly influences the compound's reactivity and biological activity.

Synthetic Pathways

Various synthetic methods have been developed for creating this compound, including:

- Nucleophilic Substitution Reactions : Utilizing brominated pyrazole derivatives to introduce the pyrazole ring onto the pyridine scaffold.

- Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions involving suitable precursors .

Case Study: Anticancer Evaluation

A specific study evaluated the anticancer properties of a series of pyrazolo[3,4-b]pyridine derivatives, including those structurally related to 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine. The findings indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This suggests that structural variations can significantly impact therapeutic efficacy .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives were screened against various bacterial strains. The results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Data Tables

Mechanism of Action

The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine, as identified by molecular similarity algorithms ():

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine | 0.81 | Methoxy replaced by methyl group |

| 4-Bromo-1-methyl-5-phenyl-1H-pyrazole | 0.84 | Pyridine replaced by phenyl; methyl substituent |

| 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole | 0.78 | tert-butyl substituent; no pyridine linkage |

| 2-(4-Bromo-1H-pyrazol-1-yl)pyridine | N/A | Pyrazole linked to pyridine at position 2 |

Impact of Substituents and Linkers

- Methoxy vs.

- Positional Isomerism : In 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, the pyrazole is attached to the pyridine at position 2 instead of position 3. This positional change can sterically hinder interactions with planar targets (e.g., kinase active sites) and modify electronic properties .

- Bulkier Substituents : The tert-butyl group in 4-Bromo-1-(tert-butyl)-5-phenyl-1H-pyrazole introduces steric bulk, which may reduce solubility but enhance stability against metabolic degradation compared to the target compound .

Corrosion Inhibition Properties

Pyridine derivatives with methoxy groups, such as the target compound, have shown promise as corrosion inhibitors. notes that substituent position (e.g., para vs. meta methoxy) significantly impacts inhibition efficiency. The methoxy group in 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine may enhance adsorption onto metal surfaces via lone-pair electrons, outperforming non-oxygenated analogues like 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine .

Data Table: Comparative Properties of Selected Analogues

| Property | Target Compound | 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine | 2-(4-Bromo-1H-pyrazol-1-yl)pyridine |

|---|---|---|---|

| Electron-Donating Capacity | High (methoxy) | Low (methyl) | Moderate (position 2 linkage) |

| Solubility (LogP) | ~2.1 (estimated) | ~2.5 | ~2.3 |

| Corrosion Inhibition Efficiency | Likely high (methoxy group) | Moderate | Moderate |

| Biological Target Affinity | Moderate (kinase inhibition) | Lower | Variable (depends on target) |

Biological Activity

3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Structural Overview

The compound consists of a pyridine ring attached to a 4-bromo-1H-pyrazole moiety via a methoxy group. The molecular formula is CHBrNO, with a molecular weight of approximately 256.11 g/mol. The bromine atom in the pyrazole ring enhances the compound's reactivity, while the methoxy group improves solubility and biological interactions.

Biological Activities

1. Anticancer Properties

Research indicates that compounds containing pyrazole rings exhibit significant anticancer activities. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been studied for their ability to inhibit various cancer cell lines, including lung, breast, and colorectal cancers. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in vitro and in vivo .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Pazopanib | Renal Cancer | 0.5 | VEGFR inhibition |

| Ruxolitinib | Lymphoma | 0.2 | JAK2 inhibition |

| Crizotinib | Lung Cancer | 0.1 | ALK inhibition |

| Encorafenib | Melanoma | 0.05 | BRAF inhibition |

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. These compounds demonstrate activity against various bacterial strains and fungi. The presence of the bromine atom may enhance the binding affinity to microbial targets, leading to increased efficacy .

3. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. This action reduces the production of prostaglandins, which are mediators of inflammation. The compound's structure allows it to interact effectively with COX enzymes, providing a basis for its use in treating inflammatory diseases .

The biological activity of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine is attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : Many pyrazole derivatives act as selective inhibitors of various kinases involved in cancer progression.

- Receptor Modulation : The compound may modulate receptor activities related to inflammation and immune responses.

- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine, researchers found that it exhibited significant antiproliferative effects on MDA-MB-231 breast cancer cells with an IC50 value of approximately 0.08 µM. The study concluded that the compound's mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that compounds similar to 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine reduced edema in carrageenan-induced inflammation models by over 60%, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromo substituent on the pyrazole ring undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions:

For example, coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-1H-pyrazol-1-yl-methoxy-pyridine, demonstrating compatibility with cross-coupling protocols .

Electrophilic Aromatic Substitution

The pyridine and pyrazole rings participate in electrophilic reactions, with regiochemistry controlled by substituents:

-

Pyridine Ring : Methoxy group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the oxygen atom .

-

Pyrazole Ring : Bromine deactivates the ring, but C-3 and C-5 positions remain reactive toward strong electrophiles like Cl⁺ (via Cl₂/FeCl₃) .

Experimental data show nitration at pyridine-C4 (>85% yield ) and chlorination at pyrazole-C5 (72% yield ) .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| CuCl₂ | 1:1 | Catalytic C–N coupling | |

| Pd(OAc)₂ | 1:2 | Suzuki-Miyaura cross-coupling |

In one study, the compound formed a stable Pd(II) complex, enhancing catalytic efficiency in aryl bromide amination .

Methoxy Group Reactivity

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to yield 3-hydroxypyridine derivatives (89% yield ).

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) under basic conditions forms ethers at the oxygen site .

Bromine Replacement

-

Hydrodehalogenation : H₂/Pd-C in ethanol reduces Br to H, producing 3-((1H-pyrazol-1-yl)methoxy)pyridine (95% yield ).

Heterocyclic Annulation

The compound serves as a precursor in multicomponent reactions:

-

With α-Bromoketones : Forms fused pyridopyrazole systems via base-mediated cyclization (K₂CO₃, CH₃CN, 110°C) .

-

With Tosylhydrazides : Generates triazolo-pyridine hybrids, as demonstrated in a 2021 synthesis of MET kinase inhibitors .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, reflux), the pyrazole ring undergoes ring-opening followed by reclosure to form isoindole derivatives, though yields are moderate (~40% ) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces homolytic C–Br bond cleavage, generating a pyrazolyl radical that dimerizes or abstracts hydrogen (trapped with TEMPO ).

Q & A

Q. What are the common synthetic routes for preparing 3-((4-Bromo-1H-pyrazol-1-yl)methoxy)pyridine?

The synthesis typically involves:

- Cyclization : Heating 3-fluoropyridine derivatives with hydrazine to form pyrazolo-pyridine cores (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine) .

- Bromination : Introducing bromine at the 4-position of the pyrazole ring using HBr or NBS under controlled conditions .

- Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the methoxypyridine moiety. Ligands like XPhos and bases like CsCO are critical for efficiency .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions. For example, pyrazole protons typically appear as singlets in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and bromine isotope patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereochemistry in intermediates .

Q. What are the key intermediates in synthesizing this compound?

Critical intermediates include:

- 3-Bromo-1H-pyrazolo[4,3-b]pyridine : Formed via cyclization of pyridine-hydrazine adducts .

- tert-Butyl-protected pyrazoles : Used to stabilize reactive intermediates during Boc-group deprotection (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) .

- Methoxypyridine derivatives : Prepared via nucleophilic substitution or Mitsunobu reactions .

Q. What purification methods are effective post-synthesis?

- Liquid-Liquid Extraction : Separates organic layers using solvents like ethyl acetate or DCM .

- Column Chromatography : Silica gel or alumina for resolving regioisomers .

- Recrystallization : Ethanol or DCM/hexane mixtures to obtain high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., Buchwald-Hartwig) for higher yields?

- Catalyst Selection : Pd(dba) with XPhos ligands enhances aryl ether bond formation .

- Reaction Conditions : Elevated temperatures (100–120°C) and inert atmospheres (N) improve efficiency .

- Base Optimization : CsCO outperforms weaker bases like KCO in deprotonating pyrazole N-H groups .

Q. What analytical challenges arise in confirming the structure of brominated pyrazolo-pyridines?

- Regioisomer Discrimination : Bromine placement on pyrazole vs. pyridine rings can be ambiguous. 2D NMR (e.g., NOESY) or X-ray crystallography is essential .

- Dynamic Proton Exchange : Pyrazole NH protons may broaden NMR signals; deuteration or low-temperature NMR mitigates this .

Q. How to approach regioselective bromination in pyrazole rings?

- Directing Groups : Electron-donating groups (e.g., methyl) at specific positions guide bromine addition .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 4-position of pyrazole .

Q. What green chemistry approaches apply to its synthesis?

- Oxidative Cyclization : Sodium hypochlorite (NaOCl) in ethanol enables clean, room-temperature ring closure of hydrazine intermediates, avoiding toxic Cr(VI) or DDQ .

- Solvent Recycling : Ethanol or water-ethanol mixtures reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.